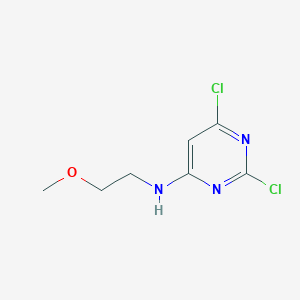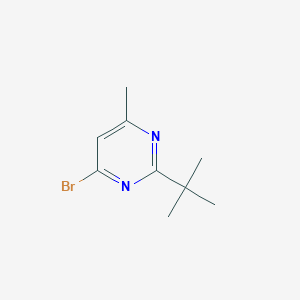
4-Bromo-2-tert-butyl-6-methylpyrimidine
Descripción general
Descripción
4-Bromo-2-tert-butyl-6-methylpyrimidine is a chemical compound with the molecular formula C9H13BrN2 and a molecular weight of 229.12 g/mol . It is used for research purposes.
Molecular Structure Analysis
The InChI code for 4-Bromo-2-tert-butyl-6-methylpyrimidine is1S/C10H14BrN/c1-7-5-8(11)6-9(12-7)10(2,3)4/h5-6H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
4-Bromo-2-tert-butyl-6-methylpyrimidine has a molecular weight of 229.12 g/mol .Aplicaciones Científicas De Investigación
Structure-Activity Studies
- Histamine H4 Receptor Ligands : Research involving 2-aminopyrimidines, including derivatives of 4-Bromo-2-tert-butyl-6-methylpyrimidine, focused on their role as ligands for the histamine H4 receptor. These studies contributed to the development of potent compounds with anti-inflammatory and antinociceptive activities, indicating potential applications in pain management (Altenbach et al., 2008).
Chemical Synthesis and Transformation
- Nitrodebromination and Methyl Bi-functionalization : A one-pot nitrodebromination and methyl bromonitration of 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives have been described, showcasing a unique transformation process for pyrimidines (Mousavi et al., 2020).
- Organic Peroxides and Rearrangements : Studies have explored the use of barium-tert-butylperoxide with derivatives of 4-Bromo-2-tert-butyl-6-methylpyrimidine, leading to various peroxide compounds and their subsequent radical-type rearrangements (Kropf & Ball, 1976).
Novel Compound Synthesis
- Thiazolo[4,5-d]pyrimidine Derivatives : The conversion of 4-Amino-5-bromo-2-substituted-aminopyrimidines from 5-bromo-2,4-dichloro-6-methylpyrimidine led to the synthesis of new thiazolo[4,5-d]pyrimidine derivatives (Bakavoli et al., 2006).
Crystallography and Structural Analysis
- X-ray Crystallography Studies : The title compound trans-4-(2-Amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol, derived from 4-chloro-6-methylpyrimidin-2-amine, was examined using X-ray crystallography, revealing detailed structural information (Hoffman et al., 2009).
Regioselectivity in Chemical Reactions
- Regioselective Ammonia Displacement : The regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was analyzed through X-ray crystallography, showing the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product (Doulah et al., 2014).
Propiedades
IUPAC Name |
4-bromo-2-tert-butyl-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-6-5-7(10)12-8(11-6)9(2,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQLWDCIHFEGSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-tert-butyl-6-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



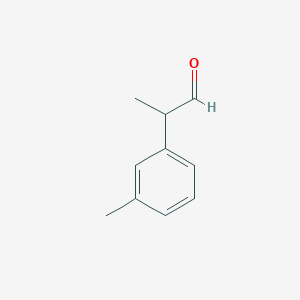
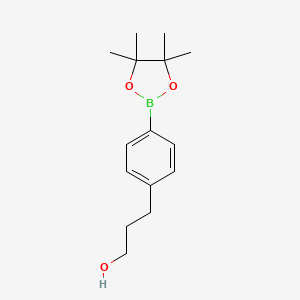
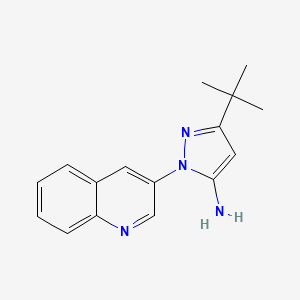

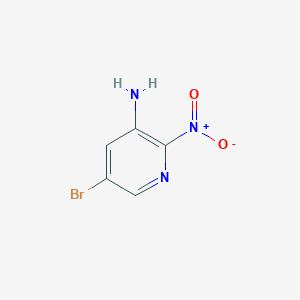

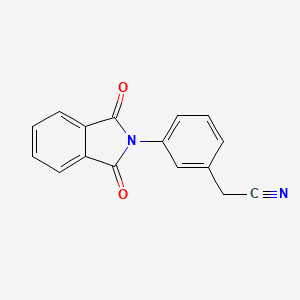
![tert-butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate](/img/structure/B1444318.png)
![3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-](/img/structure/B1444323.png)
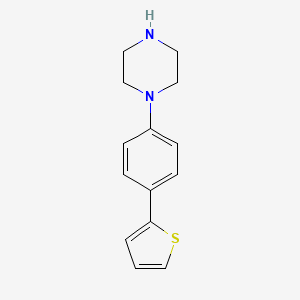
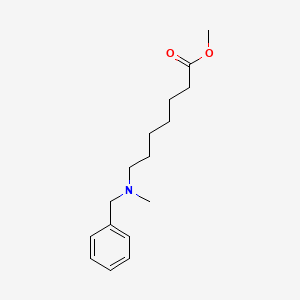
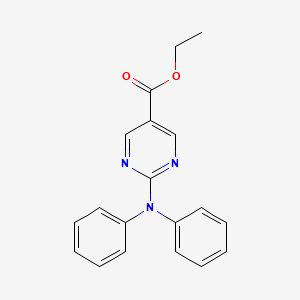
![7-Benzyl-4,7-diazaspiro[2.5]octane](/img/structure/B1444327.png)
